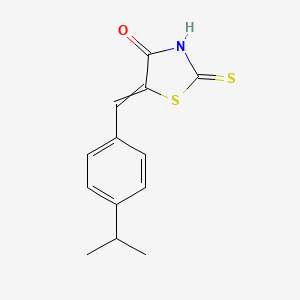![molecular formula C20H20N2OS B12450310 1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12450310.png)
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the sulfanyl and carbonitrile groups adds to its chemical versatility and reactivity.
Métodos De Preparación
The synthesis of 1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through multicomponent reactions, which are known for their efficiency and high atom economy. One possible synthetic route involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction proceeds through a tandem Knoevenagel–Michael process, resulting in the formation of the desired compound.
Análisis De Reacciones Químicas
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor antagonist.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways.
Comparación Con Compuestos Similares
1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidines: These compounds share a similar structural motif and are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H20N2OS |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-ethyl-3-phenacylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N2OS/c1-2-18-16-11-7-6-10-15(16)17(12-21)20(22-18)24-13-19(23)14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-11,13H2,1H3 |
Clave InChI |
RTCURSGXXHLHNX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)

![N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450238.png)
![4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12450254.png)
![(2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12450256.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12450269.png)

![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)




![1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene](/img/structure/B12450305.png)
![2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B12450306.png)
